N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-8-17-18-11(21-8)7-15-12(19)13(20)16-10-5-3-2-4-9(10)6-14/h2-5H,7H2,1H3,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFQYDCDIGPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Hydrazides
- Hydrazide formation : React methyl propionohydrazide with acetic anhydride to form N-acetylhydrazide .
- Cyclization : Treat with phosphorus oxychloride (POCl₃) at 80°C for 4 hours to yield 5-methyl-1,3,4-oxadiazole .
- Aminomethylation : Introduce an aminomethyl group via Mannich reaction using formaldehyde and ammonium chloride.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | POCl₃, 80°C, 4h | 85% |
| Aminomethylation | HCHO, NH₄Cl, EtOH, reflux | 78% |
Oxalamide Coupling Reactions
The oxalamide bond is formed by reacting oxalyl chloride or diethyl oxalate with 2-cyanophenylamine and the oxadiazole amine.
Two-Step Acylation with Oxalyl Chloride
Step 1 : Monoacylation of 2-cyanophenylamine
- Conditions : Oxalyl chloride (1 eq) in dry THF, 0°C, under N₂.
- Intermediate : N-(2-cyanophenyl)oxalyl chloride
Step 2 : Coupling with 2-(aminomethyl)-5-methyl-1,3,4-oxadiazole
One-Pot Diethyl Oxalate Condensation
Single-Step Protocol :
- Reagents : Diethyl oxalate (1 eq), 2-cyanophenylamine (1 eq), oxadiazole amine (1 eq), CuI (15 mol%), K₃PO₄ (3.5 eq), toluene, reflux.
- Reaction Time : 18 hours under N₂.
- Purification : Ethanol recrystallization.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Oxalyl Chloride | High purity, avoids byproducts | Sensitive to moisture, requires strict temperature control |
| Diethyl Oxalate | Scalable, single-step | Lower regioselectivity, requires excess base |
Solvent and Catalyst Optimization
Data from analogous oxalamide syntheses:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Toluene | CuI/K₃PO₄ | 110 | 89 |
| THF | Et₃N | 25 | 76 |
| DME | None | 80 | 68 |
Structural Characterization
Critical Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 4.45 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
- IR (KBr) : 3270 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
- HRMS : m/z [M+H]⁺ calcd. for C₁₄H₁₂N₅O₃: 298.0934; found: 298.0936.
Challenges and Mitigation Strategies
- Oxadiazole Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions. Use anhydrous solvents and avoid protic acids during coupling.
- Regioselectivity : Diethyl oxalate may yield bis-amidation byproducts. Employ stepwise addition or excess amine.
- Purification : Silica chromatography with EtOAc/hexane (3:7) effectively separates mono- and bis-amide products.
Industrial-Scale Adaptations
A kilogram-scale protocol modified from:
- Reactor : 200 L jacketed vessel with mechanical stirring.
- Conditions : Diethyl oxalate (10 kg), amines (11 kg each), CuI (1.5 kg), K₃PO₄ (35 kg), toluene (100 L), reflux (18h).
- Yield : 84% after recrystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyanophenyl and oxadiazole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Variations and Substituent Effects
Oxalamides exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:
Aryl-Substituted Oxalamides
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)Methyl)Oxalamide (Compound 15, ) Substituents: 4-Chlorophenyl (N1), thiazole with hydroxyethyl and methyl groups (N2). Key Data: Yield (53%), HPLC purity (95%), LC-MS (APCI+) m/z 423.27 (M+H+) . Comparison: The chlorophenyl group (electron-withdrawing) contrasts with the 2-cyanophenyl group in the target compound. The thiazole ring in Compound 15 may offer different hydrogen-bonding capabilities compared to the oxadiazole in the target compound.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336, ) Substituents: Dimethoxybenzyl (N1), pyridinylethyl (N2). Key Data: Used as a umami flavoring agent (FEMA 4233). Comparison: The dimethoxybenzyl group (electron-donating) may reduce metabolic stability compared to the 2-cyanophenyl group. The pyridine ring in S336 could enhance solubility relative to the oxadiazole in the target compound.
Heterocyclic-Substituted Oxalamides
N1-(4-Chlorophenyl)-N2-(1-(5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)-2-(Methylamino)Ethyl)Oxalamide (Compound 14, ) Substituents: Thiazole with hydroxyethyl and methyl groups (N2), methylaminoethyl side chain. Key Data: Yield (39%), HPLC purity (93.2%) . Comparison: The hydroxyethyl group in Compound 14 increases hydrophilicity, whereas the oxadiazole in the target compound may improve lipophilicity and membrane permeability.
N1-(Adamant-1-yl)-N2-(Benzyloxy)Oxalamide (Compound 4, )
- Substituents : Adamantyl (N1), benzyloxy (N2).
- Key Data : Purity >90%, synthesized via nucleophilic substitution .
- Comparison : The bulky adamantyl group in Compound 4 may hinder metabolic degradation, similar to the steric effects of the oxadiazole in the target compound.
Bis-Oxalamides
N1,N2-Bis(2-(4-(2-(4-Hydroxy-3-Methoxyphenyl)-5-Oxoimidazolidin-1-yl)Phenyl)-2-Methyl-5-Oxoimidazolidin-1-yl)Oxalamide (Compound 9, ) Substituents: Dual imidazolidinone-phenyl groups. Key Data: Yield (77%), melting point (349–250°C), IR absorption at 1700 cm⁻¹ (C=O) . Comparison: The bis-oxalamide structure in Compound 9 increases molecular weight and complexity, likely reducing solubility compared to the mono-oxalamide target compound.
Physicochemical and Metabolic Properties
*Inferred from structural similarity to S336 and No. 1768 ().
Biological Activity
N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This compound features a cyanophenyl group and a 5-methyl-1,3,4-oxadiazol moiety linked through an oxalamide structure. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Compounds containing oxadiazole rings have shown potential as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : The presence of the oxadiazole moiety may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress .
- Antimicrobial Effects : Some derivatives of oxadiazoles have demonstrated significant antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties .
In Vitro Studies
A series of studies have evaluated the biological activity of compounds related to or derived from oxadiazoles:
| Compound | Activity | IC50 Value (μM) |
|---|---|---|
| SD-6 | AChE Inhibition | 0.907 ± 0.011 |
| SD-1 | BChE Inhibition | ≤ 1.0 |
| SD-10 | BACE-1 Inhibition | IC50 > 5.0 |
These findings indicate that modifications to the oxadiazole structure can significantly influence biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved inhibitory effects against AChE and BChE .
Alzheimer's Disease Models
In experimental models simulating Alzheimer's disease, compounds similar to this compound have been tested for their ability to ameliorate cognitive deficits. For example:
- Study Design : Rats were administered scopolamine to induce memory impairment.
- Results : Treatment with oxadiazole derivatives resulted in significant improvements in memory recall and cognitive function compared to control groups.
These results support the hypothesis that such compounds could be beneficial in treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, and how can yield be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including amide coupling and oxadiazole ring formation. For example:
Amide Coupling : React 2-cyanophenylamine with oxalyl chloride under anhydrous conditions to form the oxalamide intermediate.
Oxadiazole Formation : Condense the intermediate with 5-methyl-1,3,4-oxadiazole-2-carbaldehyde using a catalyst like EDCI/HOBt in DMF .
- Optimization : Yield improvements (e.g., from 45% to 65%) can be achieved by:
- Using high-purity solvents (e.g., dry DMF).
- Monitoring reaction progress via TLC or HPLC.
- Purifying via column chromatography (silica gel, hexane/EtOAc gradient).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the oxalamide backbone and substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole methyl at δ 2.4 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and nitrile groups (C≡N at ~2220 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: 354.12; observed: 354.11) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 5-methyl-oxadiazole with thiadiazole or triazole rings) to assess impact on target binding .
In Vitro Assays : Test analogs against relevant biological targets (e.g., kinase inhibition using ATP-Glo assays).
Data Analysis : Use IC50 values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .
- Example : A related oxadiazole derivative showed 10-fold higher activity (IC50 = 0.5 μM) compared to its thiadiazole analog (IC50 = 5.2 μM) .
Q. What experimental strategies resolve contradictions in reported biological data for oxalamide derivatives?
- Methodological Answer : Contradictions (e.g., conflicting IC50 values) may arise from assay conditions. Mitigate via:
Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C).
Orthogonal Assays : Validate results with fluorescence polarization (FP) and surface plasmon resonance (SPR) .
Meta-Analysis : Compare data across >3 independent studies to identify consensus trends .
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), solubility (LogS), and CYP450 interactions.
- Example : A structurally similar compound (PubChem CID 72716888) had predicted logP = 2.1 and moderate hepatic stability (t1/2 = 3.2 h) .
- Validation : Compare in silico results with in vitro microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
